N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a furan ring substituted with a bromophenyl group, a butylamino group, and a benzamide moiety, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts under acidic conditions to form the furan ring.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Amidation: The brominated furan derivative undergoes amidation with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Enamine Formation: The final step involves the formation of the enamine by reacting the intermediate with butylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromophenyl group allows for various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In industry, the compound’s properties are leveraged for the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction pathways, where the compound affects cellular responses by altering enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Uniqueness
Compared to similar compounds, N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets and potentially increasing its potency as a therapeutic agent.
Properties
Molecular Formula |
C25H25BrN2O3 |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H25BrN2O3/c1-3-4-15-27-25(30)22(28-24(29)19-7-5-17(2)6-8-19)16-21-13-14-23(31-21)18-9-11-20(26)12-10-18/h5-14,16H,3-4,15H2,1-2H3,(H,27,30)(H,28,29)/b22-16- |
InChI Key |
AHZKHDBIFXGHRO-JWGURIENSA-N |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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